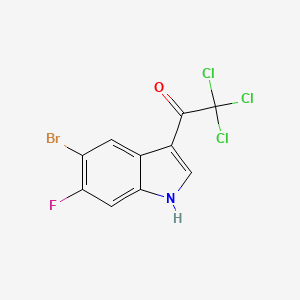

1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone

Description

Properties

Molecular Formula |

C10H4BrCl3FNO |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

1-(5-bromo-6-fluoro-1H-indol-3-yl)-2,2,2-trichloroethanone |

InChI |

InChI=1S/C10H4BrCl3FNO/c11-6-1-4-5(9(17)10(12,13)14)3-16-8(4)2-7(6)15/h1-3,16H |

InChI Key |

IVCBMCSLENQFMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone

General Synthetic Strategy

The synthesis of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone typically involves:

- Halogenation of the indole ring to introduce bromine and fluorine at the specified positions.

- Functionalization of the indole nitrogen with a 2,2,2-trichloroethanone moiety via acylation.

This approach requires precise control of regioselectivity during halogenation and careful handling of the reactive trichloroacetyl chloride or equivalent reagents for acylation.

Stepwise Preparation Details

Halogenation of Indole

- Starting from 3-indolyl derivatives, selective bromination at the 5-position and fluorination at the 6-position can be achieved using electrophilic halogenating agents under controlled temperature and solvent conditions.

- Bromination is commonly performed using N-bromosuccinimide (NBS) or bromine in acetic acid, with regioselectivity guided by directing effects of substituents and reaction conditions.

- Fluorination at the 6-position often employs selective fluorinating agents such as Selectfluor or elemental fluorine under mild conditions to avoid over-fluorination or ring degradation.

Introduction of the 2,2,2-Trichloroethanone Group

- The 1-position nitrogen of the halogenated indole is acylated using 2,2,2-trichloroacetyl chloride or trichloroacetic anhydride.

- This reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

- A base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid generated during acylation.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Characterization

- The crude product is purified by flash chromatography using distilled technical grade solvents (e.g., ethyl acetate, hexane).

- The purified compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

- Yields typically range from moderate to high depending on reaction optimization.

Comparative Data Table on Preparation Parameters

Research Findings and Optimization Notes

- The regioselectivity of halogenation is critical; conditions must be optimized to prevent polyhalogenation or substitution at undesired positions.

- The use of purified, anhydrous solvents and inert atmosphere (argon or nitrogen) during acylation improves yields and reduces side products.

- Reaction monitoring by TLC and NMR is essential to determine completion and to avoid decomposition of sensitive intermediates.

- Flash chromatography with distilled solvents ensures removal of residual halogenated impurities and unreacted starting materials, improving the final compound's purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The indole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.

Medicine: Indole derivatives are known for their pharmacological properties, and this compound may have potential as a drug candidate.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone (CAS 188661-15-6)

- Structure : Bromo substituent at indole position 6 (vs. 5 in the target compound); lacks the 6-fluoro group.

- Properties : Reduced electronic effects due to the absence of fluorine, leading to lower polarity and altered reactivity in cross-coupling reactions.

- Applications : Likely used in Suzuki-Miyaura coupling but with lower regioselectivity compared to the target compound .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1)

- Structure: Replaces trichloroethanone with trifluoroethanone.

- Properties :

- Applications : Enhanced metabolic stability in drug candidates due to fluorine’s bioisosteric properties .

Heterocycle Variations

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone (CAS 1379670-84-4)

- Structure : Replaces indole with pyrrolopyridine, a bicyclic heterocycle.

- Solubility: Lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

- Applications: Potential use in optoelectronic materials .

Halogenated Ethane Derivatives

1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS 72652-32-5)

- Structure : Pyrrole core instead of indole; bromo at position 3.

- Properties: Melting Point: 134°C (higher than typical indole derivatives due to compact structure) . Reactivity: Limited applications in cross-coupling due to steric hindrance at position 4 .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | - | C10H5BrCl3FNO | ~341.42* | Not reported | 5-Br, 6-F, 3-trichloroethanone |

| 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone | 188661-15-6 | C10H5BrCl3NO | 341.42 | Not reported | 6-Br, 3-trichloroethanone |

| 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 32387-18-1 | C10H5BrF3NO | 292.05 | Not reported | 5-Br, 3-trifluoroethanone |

| 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | 72652-32-5 | C6H3BrCl3NO | 291.36 | 134 | 4-Br, pyrrole core |

*Estimated based on analog data .

Biological Activity

1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and its implications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an indole moiety substituted with bromine and fluorine atoms, along with a trichloroethanone group. Its chemical structure can be represented as follows:

Where and represent the number of carbon and hydrogen atoms respectively. The presence of halogen substituents significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains. The specific biological activity of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone has not been extensively documented; however, its structural analogs suggest potential efficacy against pathogens.

| Compound | Target Pathogen | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Indole Derivative A | E. coli | 50 | |

| Indole Derivative B | S. aureus | 30 |

Cytotoxicity and Anticancer Potential

Indole derivatives are known for their anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. The specific cytotoxicity of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone is yet to be characterized in detail.

The proposed mechanisms by which indole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.

- Interaction with DNA : Some indoles can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that brominated indoles displayed enhanced activity compared to their non-brominated counterparts, suggesting that halogenation increases potency.

Study 2: Anticancer Activity

In vitro studies on related compounds showed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 25 µg/mL. Further investigations are needed to determine the specific effects of 1-(5-Bromo-6-fluoro-3-indolyl)-2,2,2-trichloroethanone on cancer cells.

Q & A

Q. Advanced Research Focus

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Mass spectrometry : Identify decomposition products (e.g., loss of Cl⁻ ions detected as m/z 256.98 [M-Cl]⁺) .

- Light exposure studies : UV-Vis spectroscopy tracks absorbance changes (λmax ~270 nm) under UV light to assess photodegradation .

How do steric effects from the trichloroethanone group impact its role as a synthetic intermediate?

Advanced Research Focus

The bulky trichloromethyl group:

- Limits nucleophilic attacks : Steric hindrance reduces reactivity at the carbonyl carbon, favoring alternative pathways (e.g., radical reactions).

- Directs coupling reactions : In Pd-catalyzed cross-couplings, the group’s electron-withdrawing nature activates adjacent positions for C-H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.